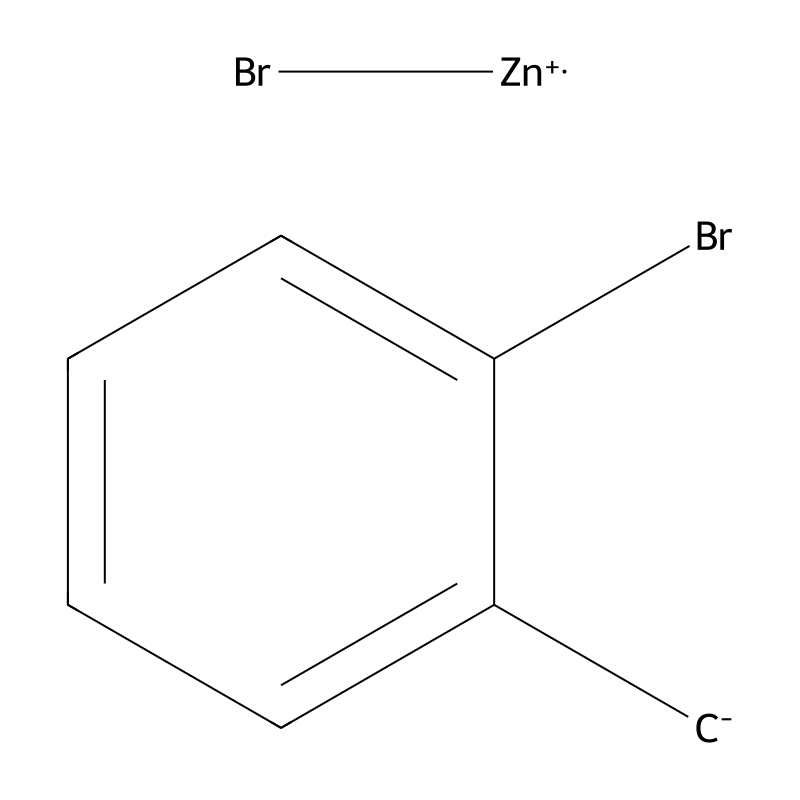

2-Bromobenzylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Carbon-Carbon Bond Formation:

2-Bromobenzylzinc bromide can be used as a nucleophilic reagent due to the presence of the zinc-bound benzyl group (CH2C6H4Br). This allows it to participate in Negishi coupling reactions []. Negishi coupling involves the reaction between an organic halide (like 2-bromotoluene) and a zinc organometallic compound to form a new carbon-carbon bond. By strategically choosing the other coupling partner, researchers can synthesize various complex organic molecules with specific functionalities.

ZnBr2(CH2C6H4Br) + R-X → R-CH2-C6H4Br + ZnBrX (R = organic group, X = halide)

Source of Benzyl Group:

The benzyl group (CH2C6H4) in 2-bromobenzylzinc bromide can be transferred to other molecules through various reactions. For instance, researchers might explore its application in Stille coupling, where the benzyl group is introduced to an unsaturated carbon-carbon bond []. This strategy can be useful for creating specific functionalities or protecting reactive sites in complex organic molecules.

2-Bromobenzylzinc bromide is an organozinc compound characterized by the presence of a bromobenzyl group bonded to zinc through a covalent bond. It is typically represented by the molecular formula and has a molar mass of 315.32 g/mol. This compound is known for its air sensitivity and reactivity with moisture, which can lead to the release of hydrogen bromide upon contact with water . It serves as a versatile reagent in organic synthesis, particularly in forming carbon-carbon and carbon-heteroatom bonds.

- Carboannulation: The reaction of 2-bromobenzylzinc bromide with alkynes in the presence of nickel catalysts leads to the formation of indene structures, which are valuable intermediates in organic synthesis.

- Cross-coupling reactions: It can also engage in cross-coupling with aryl halides and other electrophiles, facilitating the construction of more complex molecular frameworks.

While specific biological activities of 2-bromobenzylzinc bromide are not extensively documented, organozinc compounds generally exhibit low toxicity and are utilized in medicinal chemistry for synthesizing bioactive molecules. The derivatives formed from reactions involving 2-bromobenzylzinc bromide may possess pharmacological properties depending on their functional groups and structural configurations.

The synthesis of 2-bromobenzylzinc bromide typically involves the reaction of 2-bromobenzyl chloride or bromide with zinc metal in an appropriate solvent such as tetrahydrofuran (THF). The general procedure includes:

- Preparation: Zinc powder is added to a solution containing 2-bromobenzyl halide under inert conditions to prevent moisture exposure.

- Reaction: The mixture is stirred at room temperature or slightly elevated temperatures until complete conversion is achieved.

- Isolation: The resulting organozinc compound can be purified by standard techniques such as filtration and evaporation of the solvent .

2-Bromobenzylzinc bromide finds applications primarily in organic synthesis:

- Synthesis of Indenes: It serves as a key intermediate for synthesizing indene derivatives, which are important in various chemical industries including pharmaceuticals and materials science.

- Cross-Coupling Reactions: The compound is employed in cross-coupling methodologies to create complex organic molecules, enhancing synthetic pathways for drug development.

Research into the interactions of 2-bromobenzylzinc bromide with other reagents indicates its utility in various coupling reactions. For instance, studies have shown that it can effectively react with electrophiles such as aryl halides and alkynes under nickel catalysis, highlighting its role as a nucleophile in forming new carbon-carbon bonds . Additionally, its reactivity profile suggests potential interactions with biological systems, although specific studies on direct biological interactions remain limited.

Several compounds share structural or functional similarities with 2-bromobenzylzinc bromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Bromobenzylzinc bromide | Organometallic | Similar reactivity but different substitution pattern |

| Benzylzinc chloride | Organometallic | Lacks bromine substituent; used for similar reactions |

| Phenylzinc bromide | Organometallic | More stable; often used in less reactive environments |

| 4-Bromobenzylzinc bromide | Organometallic | Different regioselectivity; affects reaction outcomes |

The primary uniqueness of 2-bromobenzylzinc bromide lies in its specific reactivity patterns due to the positioning of the bromine substituent on the benzene ring, which influences both regioselectivity and yields in synthetic applications.

Molecular Composition and Structural Features

2-Bromobenzylzinc bromide (C₇H₅Br₂Zn) consists of a zinc atom bonded to a brominated benzyl group (C₆H₄BrCH₂⁻) and a bromide anion. Its structure features a tetrahedral zinc center with sp³ hybridization, common in organozinc compounds. The bromine substituent at the ortho position of the benzyl group influences steric and electronic properties, modulating reactivity in catalytic cycles.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅Br₂Zn | Deduced from SMILES |

| Molecular Weight | 314.3 g/mol | Calculated |

| Coordination Geometry | Tetrahedral | General for Zn(II) |

Synthesis and Stability

The compound is synthesized via oxidative addition of 2-bromobenzyl bromide to Rieke zinc, a highly reactive metallic zinc powder prepared by reducing zinc salts with alkali metals. This method avoids moisture-sensitive intermediates, enabling functional group tolerance (e.g., nitriles, esters). While pyrophoric, commercial solutions in tetrahydrofuran (THF) stabilize the reagent for storage and handling.

Direct Metal-Halogen Exchange Protocols

The preparation of 2-bromobenzylzinc bromide through direct metal-halogen exchange represents a fundamental approach in organozinc chemistry. This methodology involves the direct insertion of zinc metal into the carbon-halogen bond of 2-bromobenzyl bromide, generating the corresponding organozinc reagent [1] [2] [3].

The direct insertion mechanism proceeds through a two-step process consisting of surface oxidative addition followed by solubilization of the resulting organozinc intermediate [4] [5]. Initial studies using fluorescence microscopy with single-zinc-particle resolution have revealed that the formation of organozinc compounds occurs via surface oxidative addition to form organozinc intermediates, which subsequently undergo solubilization to yield the final solution-phase organozinc reagent [5] [6].

Reaction Conditions and Optimization

Standard protocols for direct zinc insertion employ zinc dust or zinc powder (typically 1.4-3.0 equivalents) in anhydrous tetrahydrofuran at temperatures ranging from 25 to 50 degrees Celsius [1] [2]. The reaction typically requires 2-6 hours for complete conversion, achieving yields of 82-92% for the formation of 2-bromobenzylzinc bromide [1] [7].

The efficiency of direct metal insertion is significantly influenced by zinc surface conditions. Commercial zinc metal often contains passivating oxide layers that reduce reactivity [8] [9]. Pretreatment with activating agents such as trimethylsilyl chloride (0.5-1.0 molar equivalents), 1,2-dibromoethane (5-10 molar percent), or lithium chloride (1.0 equivalent) substantially improves reaction rates and yields [2] [10] [11].

Mechanistic Considerations

The rate-determining step in direct zinc insertion varies depending on experimental conditions. In the absence of activating agents, solubilization of surface-bound organozinc intermediates becomes rate-limiting [4] [5]. Addition of lithium chloride accelerates the solubilization step by forming more soluble zincate complexes of the type lithium tetrahydrofuran zinc halide, which subsequently disproportionate to form the desired organozinc product [4] [12].

Temperature dependence studies reveal different rate-determining steps for aryl versus alkyl halides. For aryl iodides, elevated temperatures (60 degrees Celsius) are required to accelerate the oxidative addition step, while alkyl iodides readily undergo oxidative addition at room temperature [4].

Functional Group Tolerance

Direct zinc insertion protocols demonstrate excellent functional group tolerance, accommodating sensitive functionalities such as esters, nitriles, aldehydes, and ketones that would be incompatible with more reactive organometallic reagents [13] [2] [14]. This broad tolerance makes the methodology particularly valuable for the preparation of functionalized organozinc reagents required in complex molecule synthesis.

Rieke Zinc Activation Strategies

Rieke zinc represents a highly activated form of zinc metal prepared through the reduction of zinc chloride with alkali metals, typically lithium or sodium [15] [5] [6]. This methodology provides enhanced reactivity compared to commercial zinc powder, enabling efficient formation of organozinc reagents under mild conditions.

Preparation Methods

The most common preparation involves reduction of zinc chloride with lithium naphthalenide in tetrahydrofuran, generating finely divided zinc metal with high surface area and reactivity [5] [6]. Alternative preparations employ sodium metal as the reductant, though this typically results in lower reactivity compared to lithium-reduced materials [6].

Recent mechanistic studies using single-particle fluorescence microscopy have revealed that the enhanced reactivity of Rieke zinc arises primarily from the presence of soluble salt byproducts in the supernatant rather than the physical properties of the solid zinc itself [5] [6]. Lithium-reduced Rieke zinc produces lithium chloride as a byproduct, which remains dissolved in the supernatant and provides the rate acceleration through enhanced solubilization of organozinc intermediates [6].

Reactivity Profiles

Quantitative kinetic studies demonstrate that lithium-reduced Rieke zinc exhibits superior performance compared to sodium-reduced variants [6]. Nuclear magnetic resonance spectroscopy kinetics reveal that the supernatant from lithium reduction accelerates organozinc formation rates, while supernatants containing sodium chloride show minimal enhancement [6].

The enhanced reactivity can be attributed to the formation of lithium organozincate complexes, which exhibit higher solubility and stability compared to the corresponding sodium analogues [5] [6]. These findings suggest that the beneficial effects of Rieke zinc can be achieved by simple addition of lithium chloride to conventional zinc insertion reactions, providing a more practical alternative to specialized Rieke zinc preparation [6].

Synthetic Applications

Rieke zinc demonstrates particular utility in challenging zinc insertion reactions involving less reactive substrates such as organochlorides and functionalized aromatics [13] [16]. The methodology enables formation of organozinc reagents that are difficult to access through conventional direct insertion protocols.

For 2-bromobenzylzinc bromide synthesis, Rieke zinc activation typically provides yields of 85-95% with reaction times reduced to 1-2 hours compared to 2-6 hours required for conventional zinc insertion [5]. The enhanced reactivity eliminates the need for harsh activation procedures while maintaining excellent functional group tolerance.

Advanced Preparation Approaches

Continuous Flow Synthesis Systems

Continuous flow methodologies represent a significant advancement in organozinc reagent preparation, addressing key limitations of batch processes including safety concerns, scalability challenges, and reproducibility issues [1] [17] [7]. These systems enable on-demand synthesis of organozinc reagents with improved control over reaction parameters and enhanced process safety.

Flow Reactor Design

Typical continuous flow setups employ packed bed reactors containing zinc metal (turnings or granules) through which solutions of organic halides are pumped [1] [17] [7]. The reactor design incorporates precise temperature control through heating jackets and thermocouples, enabling uniform heating throughout the zinc bed [17].

Laboratory-scale reactors typically accommodate zinc bed volumes of 250-300 milliliters with flow rates of 30 milliliters per hour [17] [7]. Residence times of 5-15 minutes are sufficient to achieve complete conversion of organic halides to the corresponding organozinc reagents [7].

Process Parameters

Optimization studies reveal that reaction temperature significantly influences conversion rates and product quality [1] [7]. Temperatures of 50-80 degrees Celsius provide optimal balance between reaction rate and product stability [7]. Higher temperatures can lead to decomposition of sensitive organozinc products, while lower temperatures result in incomplete conversion.

Substrate concentration represents another critical parameter, with concentrations up to 2.0 molar successfully employed in flow systems [7] [18]. High concentrations are particularly advantageous for industrial applications, reducing solvent requirements and improving process economics [18].

Scalability and Throughput

Pilot-scale demonstrations have achieved liquid throughputs of 13-18 liters per hour while maintaining excellent conversion rates of 84-100% [18]. The scalability advantages of flow systems include:

- Linear scale-up principles without batch-to-batch variations

- Continuous production capability eliminating scheduling constraints

- Reduced inventory of hazardous organozinc intermediates

- Integrated downstream processing through telescoped reactions [1] [7]

Quality Control and Analysis

Continuous flow systems enable real-time monitoring of product quality through in-line analytical techniques [7]. Titration methods provide accurate determination of organozinc concentrations, while gas chromatographic analysis after hydrolysis quenching confirms product identity and purity [7] [18].

The reproducibility of flow synthesis significantly exceeds batch processes, with typical variations in product concentration below 5 percent [17]. This reproducibility is attributed to the uniform reaction conditions maintained throughout the zinc bed and the elimination of mass transfer limitations present in batch stirred systems.

Sonochemical Preparation Enhancements

Sonochemical activation represents an innovative approach to enhance zinc reactivity through ultrasonic irradiation, addressing fundamental limitations associated with zinc surface passivation [19] [20]. The methodology exploits acoustic cavitation phenomena to generate highly reactive zinc surfaces suitable for efficient organozinc reagent formation.

Cavitation Mechanisms

Ultrasonic irradiation at frequencies of 20-40 kilohertz generates cavitation bubbles in the reaction medium, which undergo violent collapse to produce localized regions of extreme temperature and pressure [19] [21]. These conditions promote several beneficial effects:

- Removal of passivating oxide layers from zinc surfaces [19] [20]

- Generation of highly reactive metal surfaces through cavitational erosion

- Enhanced mass transfer through acoustic streaming and microjet formation [19]

- Reduction of particle agglomeration through mechanical disruption [22]

Sputtered neutral mass spectrometry analysis confirms significant reduction in surface oxide content following ultrasonic treatment [19]. The oxide layer thickness decreases substantially, exposing reactive zinc metal surface for subsequent organometallic transformations.

Reaction Rate Enhancements

Quantitative kinetic studies demonstrate remarkable rate accelerations under sonochemical conditions [19] [20]. For Reformatsky reactions using zinc powder, ultrasonic pretreatment for 15 minutes increases maximum reaction rates approximately 50-fold compared to untreated zinc [19].

The rate enhancement manifests in two primary areas:

- Dramatic reduction in induction periods from over 30 minutes to approximately 6 minutes [19]

- Substantial increase in overall reaction rates throughout the conversion profile [20]

These improvements are attributed to the enhanced surface reactivity rather than increased surface area, as Brunauer-Emmett-Teller surface area measurements show only modest increases (approximately 50 percent) that cannot account for the observed rate enhancements [19].

Process Optimization

Optimal sonochemical conditions for zinc activation involve:

- Frequency: 20-40 kilohertz providing optimal cavitation intensity [19] [20]

- Power Intensity: 50-200 watts per square centimeter for effective surface treatment [21]

- Treatment Time: 15-60 minutes depending on zinc particle size and desired activation level [19]

- Temperature Control: Maintaining 20-40 degrees Celsius to prevent thermal decomposition [19]

Excessive sonication periods can produce detrimental effects, including over-fragmentation of zinc particles and potential degradation of reaction medium [23]. Optimization requires balancing activation benefits against these potential negative impacts.

Morphological Changes

Scanning electron microscopy reveals dramatic changes in zinc particle morphology following ultrasonic treatment [19]. Initially smooth and spherical zinc particles develop significantly roughened surfaces with increased reactive area. Simultaneously, particle agglomeration occurs, forming approximately 50 micrometer aggregates that maintain high surface reactivity [19].

These morphological changes contribute directly to enhanced reactivity by providing increased contact area between zinc and organic substrates while maintaining good mixing characteristics in suspension.

Industrial-Scale Production Challenges

The transition from laboratory-scale organozinc synthesis to industrial production presents numerous technical and economic challenges that must be systematically addressed to achieve commercially viable processes [24] [18] [25].

Heat Management and Safety

Industrial-scale organozinc synthesis generates substantial exothermic heat that requires sophisticated thermal management systems [18]. The highly exothermic nature of zinc insertion reactions, combined with the pyrophoric properties of organozinc products, necessitates robust safety protocols and emergency response capabilities [26] [27].

Temperature control systems must accommodate rapid heat generation while preventing thermal runaway conditions that could lead to product decomposition or safety hazards. Advanced process control systems incorporating distributed temperature sensing and automated cooling response provide essential safety margins for large-scale operations [18].

Mixing and Mass Transfer

Heterogeneous solid-liquid mixing at industrial scale presents significant challenges for achieving uniform reaction conditions [24] [18]. Traditional mechanical agitation systems may not provide adequate contact between zinc surfaces and organic halide solutions, particularly in large reactor volumes.

High-shear mixing systems and continuous flow reactors offer superior mass transfer characteristics compared to conventional stirred tank reactors [1] [7]. Flow-based systems eliminate many mixing challenges by ensuring uniform contact between reactants while providing predictable scale-up behavior [18].

Product Separation and Purification

Removal of unreacted zinc from organozinc solutions represents a major operational challenge at industrial scale [24]. Conventional filtration methods often prove inadequate due to fine zinc particle sizes and potential filter clogging issues [24].

Centrifugation systems provide effective zinc separation but require specialized equipment designed for handling pyrophoric materials under inert atmosphere conditions [24]. Alternative approaches include settling tanks with controlled residence times, though these may not be suitable for organozinc reagents with limited stability [24].

Quality Control and Analytics

Industrial production requires robust analytical methods for real-time monitoring of organozinc concentration and purity [18]. Traditional titration methods, while accurate, may not provide sufficient throughput for continuous production monitoring.

In-line analytical techniques including infrared spectroscopy and nuclear magnetic resonance provide rapid quality assessment without sampling requirements [7]. These methods enable immediate process adjustments to maintain product specifications throughout production campaigns [18].

Economic Considerations

Cost optimization represents a critical factor in industrial organozinc production. Key economic drivers include:

- Raw Material Costs: Zinc metal pricing and availability significantly impact production economics [28]

- Solvent Recovery: Efficient recovery and recycling of tetrahydrofuran and other solvents essential for process viability [18]

- Energy Requirements: Heating, cooling, and inert atmosphere maintenance contribute substantially to operating costs

- Waste Management: Proper disposal or recycling of zinc oxide and other byproducts adds to production costs [18]

Process optimization focusing on yield maximization, solvent recovery, and energy efficiency provides pathways to improved economic performance while maintaining product quality standards [18] [28].

Regulatory and Environmental Compliance

Industrial organozinc production must comply with stringent environmental and safety regulations governing hazardous material handling [26] [27]. Air emissions controls, waste water treatment, and solid waste management require specialized systems designed for organometallic manufacturing environments.

Worker safety protocols must address the unique hazards associated with pyrophoric organozinc handling, including specialized personal protective equipment, emergency response procedures, and medical monitoring programs [26].